3-Ethoxy-N,N-diethylaniline

Description

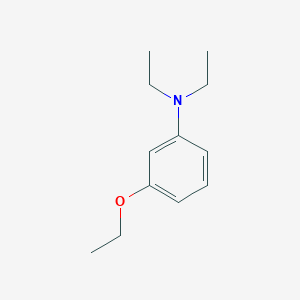

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQSBWZDOSNPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062024 | |

| Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864-92-2 | |

| Record name | 3-Ethoxy-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-m-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-m-phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-m-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-M-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWG1RHJ002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-N,N-diethylaniline: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of 3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2), a versatile tertiary aromatic amine of significant interest in synthetic organic chemistry. This document details its physicochemical and spectroscopic properties, explores established synthetic methodologies, and analyzes its chemical reactivity with a focus on electrophilic aromatic substitution. Key applications, particularly in the synthesis of high-performance dyes and functional materials, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.

Introduction: A Versatile Building Block

This compound, also known as 3-Ethoxy-N,N-diethylbenzenamine, is a substituted aniline derivative featuring two powerful electron-donating groups: a diethylamino group and an ethoxy group, positioned meta to each other on the benzene ring. This electronic configuration renders the aromatic ring highly activated towards electrophilic attack, making the compound a potent nucleophile and a valuable precursor in advanced organic synthesis.[1]

Its primary utility lies in its role as a key intermediate in the manufacture of a wide array of dyes, including monoazo disperse dyes for synthetic fibers, as well as triarylmethane and xanthene dyes.[1][2] The specific electronic properties conferred by its substituents are crucial in tuning the chromophore's absorption and fluorescence characteristics.[1] Furthermore, its application extends to the development of modern functional materials, such as charge-transfer complexes and specialized aza-BODIPY dyes used in chemical sensing and bioimaging.[1] Researchers also employ this compound as a model substrate for mechanistic studies of electrophilic aromatic substitution, leveraging its defined regioselectivity.[1]

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1864-92-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO | [4] |

| Molecular Weight | 193.29 g/mol | [1][5] |

| Appearance | Colorless Liquid | [3] |

| Density | 0.961 g/cm³ | [6] |

| Boiling Point | 269.5 °C at 760 mmHg | [6] |

| Flash Point | 79.1 °C | [6] |

| Refractive Index | 1.52 - 1.54 | [3][6] |

| InChI Key | ODQSBWZDOSNPAH-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral features are detailed below.

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's atomic arrangement.[1]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two ethyl groups and the aromatic protons. The diethylamino group protons appear as a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃-) protons due to spin-spin coupling. Similarly, the ethoxy group presents a quartet and a triplet. The electron-donating nature of the nitrogen and oxygen atoms influences the chemical shifts of the aromatic protons, which appear in the aromatic region of the spectrum.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aliphatic carbons of the ethyl groups and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, with the carbons directly attached to the nitrogen and oxygen (C1 and C3) and the ortho/para positions being most affected.

The IR spectrum is used to identify the key functional groups within the molecule.[1]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2970 | C-H Stretch | Aliphatic (Ethyl) C-H |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1360 | C-N Stretch | Tertiary Aromatic Amine |

| 1200-1275 | Asymmetric C-O Stretch | Aryl Alkyl Ether |

| 1020-1075 | Symmetric C-O Stretch | Aryl Alkyl Ether |

Source: Data compiled from Benchchem.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and required scale.

One-Pot Synthesis from m-Aminophenol

A primary industrial method involves the direct, one-pot ethylation of both the amino and hydroxyl groups of m-aminophenol using an excess of an ethylating agent like ethyl chloride in an autoclave.[7] This process is advantageous for its simplicity and efficiency.

Caption: One-pot synthesis of this compound.

Stepwise Synthesis Routes

Alternative strategies involve the sequential modification of precursors:

-

O-Alkylation of m-hydroxy-N,N-diethylaniline: This method treats m-hydroxy-N,N-diethylaniline with a haloethane (e.g., ethyl bromide) in the presence of a base to introduce the ethoxy group. A reported instance of this reaction achieved a high yield of 97.2%.[1]

-

N,N-Diethylation of 3-ethoxyaniline: This route starts with the ethoxy group already in place and involves the diethylation of the primary amine using a potent ethylating agent like diethyl sulfate with a base to neutralize the acidic byproduct.[1]

Detailed Experimental Protocol: Synthesis from m-Aminophenol

The following protocol is adapted from a patented industrial method.[7]

Materials:

-

m-Aminophenol (1.0 mol, 109.13 g)

-

Ethyl chloride (liquid, 4.0 mol, 258.28 g)

-

Ethanol (as solvent, ~1.2 L)

-

500 mL stainless steel autoclave with stirring mechanism

Procedure:

-

Charging the Reactor: To the 500 mL stainless steel autoclave, add m-aminophenol (10.9 g, 0.1 mol), ethanol (120 mL), and liquid ethyl chloride (25.8 g, 0.4 mol).

-

Sealing and Reaction: Seal the autoclave securely. Begin stirring the mixture.

-

Heating and Pressurization: Gradually heat the reactor at a rate of 2-5 °C/min to a target temperature of 150 °C. The internal pressure will rise to approximately 2.2 MPa.

-

Reaction Maintenance: Maintain the reaction at 150 °C with continuous stirring for 3 hours.

-

Cooling and Depressurization: After the reaction period, stop the heating and allow the autoclave to cool to room temperature. Carefully vent any residual pressure.

-

Work-up: Collect the reaction liquid from the autoclave. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the strong electron-donating and ortho-, para-directing effects of the diethylamino and ethoxy groups. The diethylamino group is the more powerful activating group.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the aromatic ring makes it highly susceptible to attack by electrophiles. The directing effects of the substituents are additive and strongly favor substitution at the positions ortho and para to the diethylamino group (positions 2, 4, and 6).

Caption: Directing effects in electrophilic substitution.

-

Halogenation: Halogenation of highly activated anilines occurs readily.[8] Due to steric hindrance from the diethylamino group, substitution is less likely at the 2-position compared to the 4- and 6-positions. For the related N,N-diethylaniline, steric factors prevent bromination at the ortho positions, favoring para-substitution.[3]

-

Formylation (Vilsmeier-Haack Reaction): This reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9] The reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The electrophilic iminium ion attacks the activated ring, primarily at the para-position (position 4) due to steric and electronic factors.[12] The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. This formylated derivative is a crucial building block for more complex molecules, including dyes.

Applications in Chemical Synthesis

The unique properties of this compound make it a cornerstone intermediate in the colorant industry and materials science.

-

Dye Synthesis: It serves as a coupling component in the production of azo dyes and as a foundational precursor for triarylmethane dyes like Malachite Green and Crystal Violet analogues.[1][13][14] Its structure is integral to the synthesis of xanthene dyes such as rhodamines.[15]

-

Functional Materials: The compound is used to create functional dyes for high-tech applications. For instance, its incorporation into aza-BODIPY dye structures shifts their absorption into the near-infrared (NIR) region, enabling their use as "turn-on" fluorescent probes for the selective detection of metal ions like Cu(II).[1]

Safety, Handling, and Toxicology

This compound should be handled with care in a well-ventilated area or under a chemical fume hood, following standard laboratory safety procedures.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat and open flames.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Toxicology: Specific toxicological data for this compound is limited. However, data for the closely related compound N,N-diethylaniline (CAS 91-66-7) indicates it is toxic by inhalation, in contact with skin, and if swallowed.[17] The LC50 for rats via inhalation is 1920 mg/m³/4h.[17][18] It may cause methemoglobinemia, leading to cyanosis.[17] It is prudent to handle this compound with similar precautions.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic activating effects of its diethylamino and ethoxy substituents. Its well-defined reactivity, particularly in electrophilic aromatic substitution, and established synthesis protocols make it a reliable and versatile building block. Its primary role in the synthesis of a broad spectrum of dyes and its growing importance in the field of functional materials underscore its continued relevance in both industrial and academic research settings. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization.

References

- Vilsmeier–Haack reaction - Wikipedia. [Link]

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. [Link]

- This compound|1864-92-2 - MOLBASE Encyclopedia. [Link]

- N,N-Diethylaniline | C10H15N | CID 7061 - PubChem. [Link]

- CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google P

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. [Link]

- Vilsmeier-Haack Reaction - NROChemistry. [Link]

- Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions - ResearchG

- US4321207A - Process for preparing triarylmethane dyes - Google P

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- US4967004A - Process for producing N,N-diethylaminophenols - Google P

- This compound|1864-92-2 - MOLBASE. [Link]

- This compound (C12H19NO) - PubChemLite. [Link]

- 3-Ethoxy-N, N-diethylaniline, min 95%, 1 gram - CP Lab Safety. [Link]

- Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions | ACS Omega. [Link]

- Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview - Der Pharma Chemica. [Link]

- A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchG

- d3dt04388f1.pdf - The Royal Society of Chemistry. [Link]

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Diethylaniline - Wikipedia. [Link]

- EP1309662B1 - Triarylmethane dyes - Google P

- WO2002014436A2 - Triarylmethane dyes - Google P

- Material Safety Data Sheet - N,N-Diethylaniline, 99% - Cole-Parmer. [Link]

- N,N-Diethylaniline - the NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1864-92-2 [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound|1864-92-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemijournal.com [chemijournal.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. US4321207A - Process for preparing triarylmethane dyes - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Ethoxy-N,N-diethylaniline CAS number 1864-92-2

An In-depth Technical Guide to 3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2)

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of this compound, a versatile aromatic amine with significant applications in synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document synthesizes core chemical principles, field-proven synthetic methodologies, and critical safety data to serve as a comprehensive resource.

Compound Profile and Physicochemical Properties

This compound, identified by CAS number 1864-92-2, is a substituted aniline derivative featuring both an ethoxy (-OCH₂CH₃) and a diethylamino (-N(CH₂CH₃)₂) group on the benzene ring at the meta-position relative to each other. This substitution pattern imbues the molecule with potent electron-donating characteristics, rendering the aromatic ring highly activated and making it a valuable intermediate in organic synthesis.[1]

The physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1864-92-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₉NO | [2][3] |

| Molecular Weight | 193.29 g/mol | [2][4] |

| IUPAC Name | This compound | [5] |

| Appearance | Yellow liquid/oil | [4][6] |

| Boiling Point | 270 °C | [4][7] |

| Density | 0.961 g/cm³ | [7] |

| Flash Point | 79.1 °C | [7] |

| SMILES | CCN(CC)C1=CC=CC(OCC)=C1 | [2] |

| InChI Key | ODQSBWZDOSNPAH-UHFFFAOYSA-N | [1][5] |

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound can be approached from several strategic pathways, contingent on the availability of starting materials and desired scale. The choice of method is critical and dictated by factors such as yield, purity requirements, and process safety.

Method A: N,N-Diethylation of 3-Ethoxyaniline

This is a classical and direct approach where the primary amino group of 3-ethoxyaniline is converted to a tertiary diethylamino group.[1] The causality behind this choice is the commercial availability of the 3-ethoxyaniline precursor.

-

Principle: The reaction is a nucleophilic substitution where the nitrogen atom of 3-ethoxyaniline attacks the electrophilic ethyl group of an ethylating agent. A powerful agent like diethyl sulfate is often employed to ensure complete diethylation.[1] The presence of a base is crucial to neutralize the acidic byproduct (sulfuric acid), driving the reaction to completion.[1]

-

Experimental Protocol:

-

To a stirred solution of 3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent (e.g., THF, Toluene), add a non-nucleophilic base such as sodium carbonate or potassium carbonate (2.5-3 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add diethyl sulfate (at least 2.2 equivalents) dropwise, maintaining the temperature below 10 °C. The use of a slight excess of the alkylating agent ensures the formation of the tertiary amine.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Method B: O-Alkylation of 3-Hydroxy-N,N-diethylaniline

An alternative strategy involves forming the ethoxy group on a pre-existing N,N-diethylaniline scaffold.[1] This route is advantageous if 3-Hydroxy-N,N-diethylaniline is a more readily available or cost-effective starting material.

-

Principle: This is a Williamson ether synthesis. The hydroxyl group of 3-Hydroxy-N,N-diethylaniline is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an ethyl halide (e.g., ethyl bromide or ethyl chloride). A high yield of 97.2% has been reported for this reaction.[1]

-

Experimental Protocol:

-

In a pressure vessel, combine 3-Hydroxy-N,N-diethylaniline (1 equivalent), a base (e.g., potassium carbonate, 1.5 equivalents), and an ethyl halide like ethyl bromide (1.5 equivalents) in a polar aprotic solvent such as methyl tert-butyl ketone.[1]

-

Seal the vessel and heat to approximately 140 °C for 5 hours.[1]

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue can be purified by vacuum distillation to obtain the target compound.

-

Below is a diagram illustrating the workflow for the N,N-diethylation of 3-ethoxyaniline.

Caption: Workflow for the synthesis of this compound via N,N-diethylation.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the two powerful electron-donating groups attached to the aromatic ring. Both the diethylamino and the ethoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. The diethylamino group is a significantly stronger activator than the ethoxy group.

-

Electrophilic Aromatic Substitution: The high electron density of the benzene ring makes it exceptionally susceptible to attack by electrophiles.[1] Key substitution reactions include:

-

Azo Coupling: The compound readily couples with diazonium salts to form vibrant azo dyes. The diazonium ion, a weak electrophile, attacks the electron-rich ring, typically at the position para to the strongest activating group (the diethylamino group).[1]

-

Halogenation: Reactions with reagents like bromine are expected to proceed rapidly, even without a Lewis acid catalyst. Steric hindrance from the ethyl groups on the nitrogen may influence the regioselectivity, favoring substitution at positions less sterically encumbered.[8]

-

Formylation: Vilsmeier-Haack formylation would likely introduce a formyl group at the para-position relative to the diethylamino group.

-

The directing effects of the substituents are visualized below.

Caption: Major sites of electrophilic attack on this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The electron-donating nature of its substituents significantly influences the spectral data.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. The protons of the ethyl groups in the diethylamino moiety typically show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. A similar pattern (quartet and triplet) is expected for the ethoxy group. The methylene protons attached to nitrogen and oxygen are deshielded and appear further downfield.[1] The aromatic protons will appear as distinct signals in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the four types of aliphatic carbons (two methyl and two methylene) and the aromatic carbons. The carbons directly attached to the nitrogen and oxygen atoms will be significantly shifted downfield.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (193.29) would be prominent under electron ionization (EI-MS).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, C-N stretching, and strong C-O stretching for the ether linkage.

Applications in Research and Industry

This compound serves as a crucial building block and intermediate in various fields, primarily due to its electronic properties.[1]

-

Dye Synthesis: It is a key precursor in the synthesis of triarylmethane and xanthene dyes.[1] Its structure contributes to the chromophore's electronic properties, influencing the absorption and fluorescence characteristics of the final dye molecule. It is also used to create monoazo disperse dyes for synthetic fibers.[7][9]

-

Materials Science: The compound's strong electron-donating capability makes it a valuable component in the development of charge-transfer complexes and organic electronic materials.[1]

-

Pharmaceutical and Agrochemical Synthesis: It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the substituted aniline motif is a common structural feature.[9]

The role of the compound as a versatile building block is illustrated below.

Caption: Role of this compound as a key synthetic intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves. Inspect gloves prior to use.[10]

-

Eye Protection: Use tight-sealing safety goggles or a face shield.[11]

-

Clothing: Wear a complete suit protecting against chemicals.[10]

-

Respiratory: Use only in a well-ventilated area or under a chemical fume hood.[11] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[12]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Protect from light.[11] Recommended storage is at room temperature or between +15°C to +25°C.[2][11]

-

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing stops, apply artificial respiration and call a physician immediately.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water.[11][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek medical advice.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice immediately.[10][11]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the activating and directing effects of its ethoxy and diethylamino substituents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe use in research and development. From creating vibrant dyes to serving as a building block for advanced materials, its versatility ensures its continued relevance in the field of applied organic chemistry.

References

- This compound. Oakwood Chemical. [Link]

- China CAS:1864-92-2 | this compound Manufacturers and Factory. ALFA GROUP. [Link]

- Registration Dossier - ECHA. European Chemicals Agency. [Link]

- Safety D

- This compound|1864-92-2. MOLBASE Encyclopedia. [Link]

- This compound (C12H19NO). PubChemLite. [Link]

- CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.

- N,N-DIETHYLANILINE AR. Loba Chemie. [Link]

- Diethylaniline – Knowledge and References. Taylor & Francis. [Link]

- Diethylaniline. Wikipedia. [Link]

- Preparation of N,N-diethylaniline. PrepChem.com. [Link]

- Safety Data Sheet: N,N-diethylaniline. Carl ROTH. [Link]

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

- N,N-Diethylaniline CAS:91-66-7 purity:99% Dye intermediates, latex accelerators, pharmaceuticals, pesticides. MIT-IVY. [Link]

- 3-Ethoxy-N, N-diethylaniline, min 95%, 1 gram. CP Lab Safety. [Link]

- N,N-Diethylaniline. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1864-92-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. China N,N-Diethylaniline CASï¼91-66-7 purity:99% Dye intermediates, latex accelerators, pharmaceuticals, pesticides factory and manufacturers | Mit-ivy [mit-ivy.com]

- 7. m.molbase.com [m.molbase.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. angenechemical.com [angenechemical.com]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com [carlroth.com]

A Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Ethoxy-N,N-diethylaniline

Abstract

This technical guide provides a comprehensive analysis of 3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2), a versatile substituted aniline derivative. The document delineates its molecular structure through an in-depth examination of spectroscopic principles, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Key physicochemical properties are tabulated for reference. Furthermore, this guide explores validated synthetic pathways, discusses the compound's chemical reactivity based on its electronic properties, and details its significant applications as a precursor and intermediate in the synthesis of dyes, advanced materials, and potentially in pharmaceuticals and agrochemicals. Safety protocols and handling procedures are also summarized to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this important chemical building block.

Introduction

This compound, also known as N,N-Diethyl-m-phenetidine, is an aromatic organic compound featuring a benzene ring substituted with an ethoxy group and a diethylamino group at the meta-position.[1] Its molecular structure imparts potent electron-donating characteristics, making it a valuable intermediate in advanced organic synthesis. The interplay between the two distinct electron-donating substituents governs its reactivity and spectroscopic signature, making a detailed structural analysis essential for its effective utilization. This guide offers a foundational understanding of the molecule, from its fundamental properties to its synthesis and application, providing a critical resource for scientists leveraging this compound in their research.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1864-92-2 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO | [1][2][3] |

| Molecular Weight | 193.29 g/mol | [2][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | N,N-Diethyl-m-phenetidine, 1-(Diethylamino)-3-ethoxybenzene | [1] |

| Density | 0.961 g/cm³ | [1] |

| Boiling Point | 269.5°C at 760 mmHg | [1] |

| Flash Point | 79.1°C | [1] |

| Refractive Index | 1.52 | [1] |

| InChI Key | ODQSBWZDOSNPAH-UHFFFAOYSA-N |

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. The presence of the ethoxy and diethylamino groups on the benzene ring creates a distinct and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Diethylamino Group (-N(CH₂CH₃)₂): The two ethyl groups are chemically equivalent. The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. These protons are deshielded by the adjacent nitrogen atom, placing their signal downfield. The methyl protons (-CH₃) will appear as a triplet.

-

Ethoxy Group (-OCH₂CH₃): Similarly, the ethoxy group will show a quartet for its methylene protons and a triplet for its methyl protons. The methylene protons here are strongly deshielded by the highly electronegative oxygen atom, causing them to appear further downfield than the methylene protons of the diethylamino group.

-

Aromatic Protons (-C₆H₄-): The four protons on the benzene ring will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their positions relative to the two electron-donating substituents.

-

Caption: Correlation of structure to expected ¹H NMR signals.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 8 distinct signals, assuming the two ethyl groups on the nitrogen are equivalent and the two carbons within each methyl and methylene group are also equivalent. Signals for the aromatic carbons would be influenced by the substituent effects, with the carbons directly attached to the nitrogen and oxygen atoms appearing significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C-N stretching: Around 1350-1250 cm⁻¹

-

C-O stretching (aryl ether): Strong band around 1250-1200 cm⁻¹

-

C=C stretching (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (193.29).

-

Fragmentation: A prominent fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) from the diethylamino group via alpha-cleavage, leading to a stable iminium cation.

Synthesis and Reactivity

Key Synthetic Routes

Several effective methods for the synthesis of this compound have been established.

-

Method 1: N,N-Diethylation of 3-Ethoxyaniline: This is a direct and common approach where 3-ethoxyaniline is treated with at least two equivalents of an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl bromide). The reaction requires a base (e.g., sodium carbonate or a tertiary amine) to neutralize the acid byproduct formed.

Caption: Workflow for N,N-diethylation of 3-ethoxyaniline.

-

Method 2: O-Alkylation of m-Hydroxy-N,N-diethylaniline: An alternative route involves the Williamson ether synthesis. m-Hydroxy-N,N-diethylaniline is treated with an ethyl halide in the presence of a base to form the ethoxy group. A reported instance of this reaction achieved a yield of 97.2% when conducted at 140°C for 5 hours.

-

Method 3: One-Pot Synthesis from m-Aminophenol: A patented industrial method describes the reaction of m-aminophenol with ethyl chloride in an autoclave under high pressure (2-4.5 MPa) and temperature (120-180°C).[6] This process performs both N-alkylation and O-alkylation in a single step, offering an efficient route for large-scale production.[6]

Chemical Reactivity

The chemical behavior of this compound is dominated by the strong electron-donating nature of both the diethylamino and ethoxy groups. These groups act as powerful activating substituents, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic aromatic substitution reactions. The directing effects of these groups (ortho, para) will influence the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Applications in Research and Development

The unique electronic properties of this compound make it a valuable building block in various fields.

-

Dye Synthesis: It serves as a key precursor in the synthesis of triarylmethane and xanthene dyes. The substituted aniline moiety forms a crucial part of the chromophore, influencing the color and fluorescence properties of the final dye molecule. It is also used to produce monoazo disperse dyes for synthetic fibers.[1][7]

-

Materials Science: The compound is an important intermediate in the development of charge-transfer complexes and organic electronic materials, where its electron-donating character is highly desirable.

-

Organic Intermediates: It is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4]

Safety and Handling

As with many aniline derivatives, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (GHS Hazard Statements H302, H312, H332).[5] It may cause irritation to the skin, eyes, and respiratory tract.[8]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats to prevent skin and eye contact.[1][8]

-

Handling: Avoid breathing vapors or mists.[8] Keep away from heat, sparks, and open flames, as the material is combustible.[8][9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8]

Conclusion

This compound is a significant chemical compound whose value is intrinsically linked to its molecular structure. The combination of an ethoxy and a diethylamino group on an aniline core creates a highly activated aromatic system with distinct and predictable spectroscopic properties. This guide has provided a detailed elucidation of this structure, outlined robust synthetic methodologies, and highlighted its critical role as a precursor in the dye and materials science industries. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed herein, is essential for its effective and safe application in research and industrial settings.

References

- This compound | High-Purity Reagent - Benchchem. URL: https://www.benchchem.com/product/b042518

- This compound|1864-92-2 - MOLBASE Encyclopedia. URL: https://www.molbase.com/en/sds-1864-92-2-mf.html

- 3-Ethoxy-N, N-diethylaniline, min 95%, 1 gram - CP Lab Safety. URL: https://www.cplabsafety.com/3-ethoxy-n-n-diethylaniline-min-95-1-gram.html

- China CAS:1864-92-2 | this compound Manufacturers and Factory. URL: https://www.alfa-chemical.com/life-science/cas-1864-92-2-3-ethoxy-n-n-diethylaniline.html

- This compound | 1864-92-2 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717586.htm

- 1864-92-2|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/1864-92-2.html

- This compound (C12H19NO) - PubChemLite. URL: https://pubchemlite.org/compound/3-ethoxy-n,n-diethylaniline_C12H19NO_1864-92-2

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds-repository

- CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google Patents. URL: https://patents.google.

- N,N-DIETHYLANILINE - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/654

- Safety Data Sheet: N,N-diethylaniline - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-1CA2-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEzOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzc0OTI1MjMwMzgucGRmfGI2YjE5ZTZjZWIzYjI2YjM2N2YwZDE0N2Y4YjY4ZGYzY2E2YjU4YmQ2N2M2YjY3ZDUxY2Q0ZjYwODFkYjY1ZGY

- N,N-Dimethylanilin... - SAFETY DATA SHEET. URL: https://www.pentachemicals.eu/en/sds/14048_121-69-7_N-N-Dimethylaniline_en.pdf

- N,N-DIETHYLANILINE - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/654

- N,N-Diethyl-m-phenetidine | C12H19NO | CID 74625 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/74625

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 4. alfa-industry.com [alfa-industry.com]

- 5. N,N-Diethyl-m-phenetidine | C12H19NO | CID 74625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google Patents [patents.google.com]

- 7. This compound | 1864-92-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

3-Ethoxy-N,N-diethylaniline spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-N,N-diethylaniline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound (CAS No: 1864-92-2), a key intermediate in the synthesis of various dyes and advanced materials.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes predicted data, comparative analysis with related structures, and established spectroscopic principles to offer a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with the molecular formula C₁₂H₁₉NO.[1] Its structure, featuring a benzene ring substituted with an ethoxy group and a diethylamino group at the meta position, is a key determinant of its chemical and spectroscopic properties. The presence of two electron-donating groups significantly influences the electron density of the aromatic ring, which is reflected in its spectral characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1864-92-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | [1] |

| Monoisotopic Mass | 193.14667 Da | [2] |

| Density | 0.961 g/cm³ | [3] |

| Boiling Point | 269.5°C at 760 mmHg | [3] |

| Refractive Index | 1.52 | [3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N [label="N", pos="0,0.5!", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-2.2,-0.7!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.1!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="2.2,-0.7!", fontsize=12, fontcolor="#202124"]; C_ar1 [label="C", pos="-0.5,-1.5!", fontsize=12, fontcolor="#202124"]; C_ar2 [label="C", pos="-1.5,-2.5!", fontsize=12, fontcolor="#202124"]; C_ar3 [label="C", pos="-1.0,-3.8!", fontsize=12, fontcolor="#202124"]; C_ar4 [label="C", pos="0.3,-4.2!", fontsize=12, fontcolor="#202124"]; C_ar5 [label="C", pos="1.3,-3.2!", fontsize=12, fontcolor="#202124"]; C_ar6 [label="C", pos="0.8,-1.9!", fontsize=12, fontcolor="#202124"]; O [label="O", pos="-2.0,-4.8!", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C5 [label="C", pos="-3.0,-5.5!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="-2.5,-6.8!", fontsize=12, fontcolor="#202124"];

// Bonding N -- C1; C1 -- C2; N -- C3; C3 -- C4; N -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar6 -- C_ar1; C_ar3 -- O; O -- C5; C5 -- C6;

// Aromatic ring double bonds edge [style=bold]; C_ar1 -- C_ar6; C_ar2 -- C_ar3; C_ar4 -- C_ar5; }

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to show distinct signals for the protons of the diethylamino and ethoxy groups, as well as the aromatic protons. The electron-donating nature of both the nitrogen and oxygen atoms will cause an upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₂CH₃)₂ | ~1.15 | Triplet | 6H |

| -OCH₂CH₃ | ~1.40 | Triplet | 3H |

| -N(CH₂CH₃)₂ | ~3.35 | Quartet | 4H |

| -OCH₂CH₃ | ~4.00 | Quartet | 2H |

| Aromatic-H | ~6.2-7.2 | Multiplet | 4H |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

Interpretation:

-

Diethylamino Group: The methyl protons (-N(CH₂CH₃)₂) are expected to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene protons. The methylene protons (-N(CH₂CH₃)₂) will appear as a quartet around 3.35 ppm.

-

Ethoxy Group: Similarly, the methyl protons of the ethoxy group (-OCH₂CH₃) will be a triplet near 1.40 ppm, and the methylene protons (-OCH₂CH₃) will be a quartet around 4.00 ppm. The methylene protons of the ethoxy group are further downfield than those of the diethylamino group due to the greater electronegativity of oxygen compared to nitrogen.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern (multiplet) is expected.

Caption: Correlation of molecular fragments to predicted ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the symmetry of the diethylamino and ethoxy groups, fewer than 12 signals are expected.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N(CH₂CH₃)₂ | ~12.5 |

| -OCH₂CH₃ | ~14.8 |

| -N(CH₂CH₃)₂ | ~44.3 |

| -OCH₂CH₃ | ~63.2 |

| Aromatic C-H | ~98-130 |

| Aromatic C-N | ~148 |

| Aromatic C-O | ~159 |

Note: These are estimated values based on analogous structures and substituent effects.

Interpretation:

-

Aliphatic Carbons: The methyl and methylene carbons of the diethylamino and ethoxy groups are expected in the upfield region of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen and oxygen atoms (ipso-carbons) will be the most downfield in the aromatic region due to the deshielding effect of these heteroatoms. The other aromatic carbons will be shifted upfield relative to benzene due to the electron-donating nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H, C=C, C-N, and C-O bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Aliphatic (Ethyl groups) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1360-1250 | C-N stretch | Tertiary Aromatic Amine |

| 1275-1200 | Asymmetric C-O stretch | Aryl Alkyl Ether |

| 1075-1020 | Symmetric C-O stretch | Aryl Alkyl Ether |

Source: Predicted data based on typical functional group frequencies.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula C₁₂H₁₉NO corresponds to a monoisotopic mass of approximately 193.15 Da.[1]

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]⁺) at an m/z of 193 would confirm the molecular weight.[1] A characteristic fragmentation pathway for N,N-dialkylanilines is the alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. For this compound, this would result in the loss of a methyl radical (CH₃•) to form a fragment at m/z 178.

Table 5: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.15395 |

| [M+Na]⁺ | 216.13589 |

| [M]⁺ | 193.14612 |

Source: PubChemLite[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted through comparative analysis, provides a clear and consistent picture of its molecular structure. The expected NMR spectra correlate well with the arrangement of its aliphatic and aromatic protons and carbons. The characteristic IR absorption bands confirm the presence of the key functional groups: an aromatic ring, a tertiary amine, and an ether linkage. Mass spectrometry data will definitively establish its molecular weight and offer insights into its fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality assessment of this important chemical intermediate.

References

- MOLBASE. (n.d.). This compound|1864-92-2.

- PubChemLite. (n.d.). This compound (C12H19NO).

Sources

solubility of 3-Ethoxy-N,N-diethylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Ethoxy-N,N-diethylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 1864-92-2), a versatile intermediate in the synthesis of various dyes and organic materials.[1][2][3][4] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide delineates its theoretical solubility profile based on fundamental principles of chemical interactions. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound is an aniline derivative characterized by the presence of an ethoxy group and a diethylamino group on the benzene ring.[1] This substitution pattern makes it a potent electron-donating molecule and a valuable building block in organic synthesis.[1] Its primary applications lie in its role as a key precursor in the synthesis of triarylmethane and xanthene dyes, where it influences the chromophore's electronic properties and, consequently, the absorption and fluorescence characteristics of the final dye molecule.[1] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for its use in the formulation of organic electronic materials.[1]

Chemical Structure and Properties:

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[7] The molecular structure of this compound, featuring both polar (ethoxy and diethylamino groups) and non-polar (benzene ring and ethyl chains) regions, suggests a nuanced solubility profile across a spectrum of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): The presence of the benzene ring and the ethyl groups on both the ether and amine functionalities suggests that this compound will exhibit good solubility in non-polar aromatic solvents like toluene and benzene through van der Waals forces and pi-pi stacking interactions. Its solubility in aliphatic non-polar solvents like hexane is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can engage in dipole-dipole interactions with the polar C-O and C-N bonds of this compound. Therefore, good solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The nitrogen and oxygen atoms in this compound possess lone pairs of electrons and can act as hydrogen bond acceptors. Polar protic solvents, which are hydrogen bond donors, are therefore expected to be effective at solvating this molecule. Aniline and its derivatives are generally soluble in alcohols.[8]

The following diagram illustrates the key intermolecular interactions influencing the solubility of this compound in different solvent classes.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.[7]

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, for instance, at 25 °C or 37 °C.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 to 72 hours.[7]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to permit the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[7]

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method chosen (e.g., HPLC-UV).[7] Spectroscopic methods like UV-Vis absorption are also widely applicable for determining the concentration of solutes.[9][10]

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze both the standard solutions and the diluted sample solutions using the selected analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the designated temperature, typically expressed in g/L or mol/L.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the SDS for the closely related compound N,N-diethylaniline provides crucial safety guidance. N,N-diethylaniline is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin irritation and may cause irritation to the respiratory tract and eyes.[11][13]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] In case of insufficient ventilation, use a suitable respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[13]

Conclusion

This technical guide has provided a detailed framework for understanding and determining the . While readily available quantitative data is scarce, a strong theoretical basis for its solubility profile can be established based on its molecular structure. The provided experimental protocols offer a robust methodology for researchers to quantitatively assess its solubility, enabling the optimization of its use in synthetic chemistry and materials science. Adherence to strict safety protocols is essential when handling this and related aniline compounds.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- This compound | High-Purity Reagent - Benchchem. (n.d.).

- An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents - Benchchem. (n.d.).

- China CAS:1864-92-2 | this compound Manufacturers and Factory. (n.d.).

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scirp.org. (2015, June 8).

- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).

- This compound | 1864-92-2 - ChemicalBook. (n.d.).

- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15).

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF - ResearchGate. (n.d.).

- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. (n.d.).

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

- The Solubility of Aniline - ChemicalBook. (2022, November 18).

- 1864-92-2|this compound|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2012, April 30).

- Diethylaniline - Wikipedia. (n.d.).

- Safety Data Sheet: N,N-diethylaniline - Carl ROTH. (n.d.).

- This compound , 97% , 1864-92-2 - CookeChem. (n.d.).

- N,N-DIETHYLANILINE - CAMEO Chemicals - NOAA. (n.d.).

- N,N-Dimethylanilin... - SAFETY DATA SHEET. (2024, November 28).

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound | 1864-92-2 [chemicalbook.com]

- 4. This compound , 97% , 1864-92-2 - CookeChem [cookechem.com]

- 5. 1864-92-2|this compound|BLD Pharm [bldpharm.com]

- 6. Diethylaniline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

- 11. carlroth.com [carlroth.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. fishersci.com [fishersci.com]

3-Ethoxy-N,N-diethylaniline synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3-Ethoxy-N,N-diethylaniline

Introduction

This compound (CAS No. 1864-92-2) is a versatile tertiary aniline derivative with significant applications in materials science and organic synthesis.[1] Its molecular structure, which features both an ethoxy and a diethylamino group on the aromatic ring, makes it a potent electron-donating moiety. This electronic characteristic is pivotal to its primary role as a key intermediate in the synthesis of various dyes, including triarylmethane and xanthene derivatives, where it influences the chromophore's absorption and fluorescence properties.[1] It is also utilized in the production of monoazo disperse dyes for synthetic fibers and serves as a building block for advanced organic electronic materials.[1][2][3][4][5] Understanding the synthetic pathways to this compound is crucial for researchers and chemical process developers aiming to leverage its properties. This guide provides a detailed exploration of the primary precursors and the synthetic methodologies for producing this compound.

Retrosynthetic Analysis: Identifying the Core Precursors

A retrosynthetic approach to this compound reveals three primary bond disconnections that define the main synthetic strategies and identify the key precursors. The two most logical disconnections are at the ether linkage (C-O bond) and the amine linkages (C-N bonds).

-

C(aryl)-O Bond Disconnection: This pathway suggests forming the ether bond as a final step. This identifies the precursors as 3-diethylaminophenol and an ethylating agent. This route is an example of the Williamson ether synthesis.

-

C(aryl)-N Bonds Disconnection: This approach involves forming the diethylamino group on a pre-existing ethoxy-substituted ring. The key precursor here is 3-ethoxyaniline , which is subsequently diethyl-alkylated.

-

Simultaneous N- and O-Alkylation: A third, more direct industrial approach involves the simultaneous ethylation of both the hydroxyl and amino groups of a common foundational precursor, 3-aminophenol .

The following diagram illustrates these divergent synthetic pathways from the core precursors.

Caption: Divergent synthetic routes to this compound.

Synthetic Pathway 1: Williamson Ether Synthesis via 3-Diethylaminophenol

This is a widely used and high-yielding laboratory-scale synthesis. The strategy involves the O-alkylation of 3-diethylaminophenol (also known as m-hydroxy-N,N-diethylaniline) with an ethyl halide.[1] This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[6][7]

Precursor: 3-Diethylaminophenol

3-Diethylaminophenol is the key starting material for this route. It can be synthesized through several methods, including:

-

Reductive Alkylation of m-Aminophenol: Reacting m-aminophenol with acetaldehyde in the presence of a catalyst and hydrogen.[8][9][10]

-

Amination of Resorcinol: A Raney Ni-catalyzed reaction between resorcinol and diethylamine.[11][12]

-

Sulfonation-Fusion of Diethylaniline: Involves sulfonating diethylaniline and subsequently fusing the resulting sodium salt with sodium hydroxide.[13]

Mechanism: O-Ethylation

The reaction mechanism involves two primary steps. First, a base is used to deprotonate the phenolic hydroxyl group of 3-diethylaminophenol, forming a more nucleophilic phenoxide ion. Second, this phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (like ethyl bromide) in a concerted SN2 displacement, forming the ether linkage and releasing a halide ion.

Caption: Mechanism of O-Ethylation via Williamson Ether Synthesis.

Experimental Protocol

A reported procedure achieves a high yield of 97.2%.[1][14]

-

Reactor Charging: A 1-liter reactor is charged with 150 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol, and 153.3 g of ground potassium carbonate.[14] The potassium carbonate acts as the base to deprotonate the phenol.

-

Initial Stirring: The mixture is stirred for 30 minutes.[14]

-

Addition of Ethylating Agent: 72.7 g of ethyl bromide are added, and the autoclave is sealed.[14]

-

Heating: The reaction mixture is heated for 3 hours at 115-129°C and then for an additional 5 hours at 140-142°C, reaching a pressure of 4 bar.[14]

-

Work-up: After cooling to room temperature, water is added. The product is isolated with the organic phase.[14]

-

Purification: The organic phase is washed with water and concentrated by evaporation to yield the final product.[14]

| Parameter | Value | Reference |

| Precursor | 3-Diethylaminophenol | [14] |

| Reagents | Ethyl bromide, Potassium carbonate | [14] |

| Solvent | Methyl isobutyl ketone | [14] |

| Temperature | 140-142 °C | [14] |

| Time | 8 hours | [14] |

| Yield | 97.2% | [14] |

Synthetic Pathway 2: N,N-Diethylation of 3-Ethoxyaniline

This alternative strategy begins with a precursor that already contains the required ethoxy group, 3-ethoxyaniline, and builds the diethylamino moiety onto it.

Precursor: 3-Ethoxyaniline

3-Ethoxyaniline is a commercially available aromatic amine. Its synthesis typically involves the reduction of 3-ethoxynitrobenzene. This pathway isolates the N-alkylation step, which can be advantageous for controlling selectivity.

Mechanism: N,N-Diethylation

The N,N-diethylation of 3-ethoxyaniline is achieved using a powerful ethylating agent, such as diethyl sulfate.[1] The reaction proceeds through two successive SN2 reactions. The primary amine nitrogen first attacks one equivalent of the ethylating agent to form N-ethyl-3-ethoxyaniline. This secondary amine is then deprotonated by a base and attacks a second equivalent of the ethylating agent to form the final tertiary amine. A base is required to neutralize the acidic byproduct (e.g., sulfuric acid) generated during the reaction.[1]

Experimental Protocol

-

Reactant Setup: 3-ethoxyaniline is dissolved in a suitable solvent.

-

Addition of Reagents: At least two equivalents of diethyl sulfate are added, along with a stoichiometric amount of a non-nucleophilic base (e.g., sodium carbonate or a tertiary amine) to scavenge the acid byproduct.[1]

-

Reaction Conditions: The mixture is typically heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, often by vacuum distillation, to yield pure this compound.

Synthetic Pathway 3: One-Pot Synthesis from 3-Aminophenol

This route is a primary industrial method that is efficient and atom-economical, as it forms all the new C-N and C-O bonds in a single step from the fundamental precursor, 3-aminophenol.[1][15]

Precursor: 3-Aminophenol

3-Aminophenol is a readily available and cost-effective industrial chemical, making it an ideal starting point for large-scale synthesis.

Mechanism: Global Ethylation

In this process, an excess of an ethylating agent, typically chloroethane, reacts with both the amino and the phenolic hydroxyl groups of 3-aminophenol under high pressure and temperature in an autoclave.[1][15] The reaction conditions are harsh enough to drive the ethylation of both functional groups. The excess chloroethane serves as both reactant and, in some cases, part of the solvent system. An organic solvent like ethanol is often used to facilitate the reaction.[15]

Experimental Protocol

A patented method outlines the following procedure:[15]

-

Reactor Charging: A stainless-steel autoclave is charged with 10.9 g (0.1 mol) of m-aminophenol, 51.6 g (0.8 mol) of liquid chloroethane, and 120 ml of methanol as a solvent.[15]

-

Reaction Conditions: The mixture is heated with stirring to approximately 120°C, reaching a pressure of 4.5 MPa. The reaction is held at this temperature for 3 hours.[15]

-

Product Isolation: After the reaction, the autoclave is cooled and the reaction liquid is collected.

-

Purification: The organic solvent is removed under reduced pressure to yield the final product. A variation of this method using ethanol as the solvent reported a 99% yield.[15]

| Parameter | Value | Reference |

| Precursor | m-Aminophenol | [15] |

| Reagent | Chloroethane | [15] |

| Solvent | Methanol / Ethanol | [15] |

| Temperature | 120-180 °C | [15] |

| Pressure | 2-4.5 MPa | [15] |

| Yield | Up to 99% | [15] |

Product Characterization

Regardless of the synthetic route, the final product's identity and purity must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for this purpose. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with distinct signals corresponding to the protons and carbons of the diethylamino group, the ethoxy group, and the aromatic ring, confirming the successful synthesis of this compound.[1]

Safety and Handling of Precursors

The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Aminophenols and Anilines: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[16][17] They may cause damage to organs through prolonged exposure.

-

Ethylating Agents: Chloroethane, ethyl bromide, and diethyl sulfate are reactive and hazardous. Diethyl sulfate, in particular, is a potent alkylating agent and is carcinogenic.

-

Bases: Potassium carbonate is an irritant. Stronger bases used in precursor synthesis, such as sodium amide or sodium hydroxide, are highly corrosive.[11][13]

-